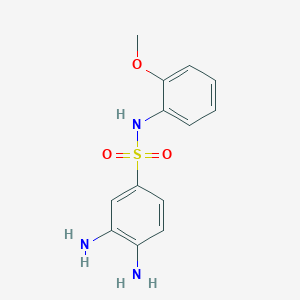
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-phenylbutan-1-one is a synthetic organic compound that features a triazole ring, a piperidine ring, and a phenyl group
Applications De Recherche Scientifique
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-phenylbutan-1-one typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.
Attachment of the Piperidine Ring: The triazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or reductive amination.
Incorporation of the Phenylbutanone Moiety:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The phenylbutanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the phenylbutanone can be reduced to an alcohol.
Substitution: The triazole and piperidine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenated reagents or organometallic compounds can be employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-phenylbutan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby inhibiting its activity. The triazole ring can mimic natural substrates or interact with active sites, while the piperidine and phenylbutanone moieties can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-phenylbutan-2-one: Similar structure but with a different position of the carbonyl group.
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-phenylpentan-1-one: Extended carbon chain.
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-(4-methylphenyl)butan-1-one: Substituted phenyl group.
Uniqueness: 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-phenylbutan-1-one is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development.
Propriétés
IUPAC Name |
4-phenyl-1-[4-(triazol-1-yl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-17(8-4-7-15-5-2-1-3-6-15)20-12-9-16(10-13-20)21-14-11-18-19-21/h1-3,5-6,11,14,16H,4,7-10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSRXEJNATUMNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/new.no-structure.jpg)
![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide](/img/structure/B2368304.png)
![2-{[1,1'-biphenyl]-4-yl}-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2368307.png)
![N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2368308.png)



![N-(2,5-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2368312.png)
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2368313.png)
![2-Chloro-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]propanamide](/img/structure/B2368315.png)
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2368316.png)

![3,4,5-triethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2368321.png)
![1-(benzothiazol-2-ylthiomethyl)-6,7-dimethyl-9-hydro-1H,2H-1,3-thiazolidino[3, 2-a]thiopheno[3,2-e]pyrimidin-5-one](/img/structure/B2368322.png)
